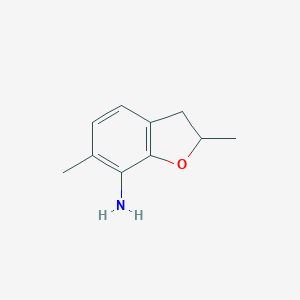

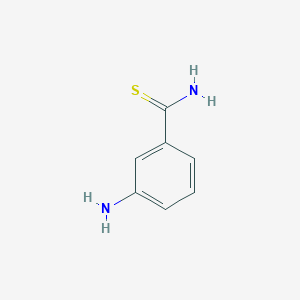

3-Aminothiobenzamide

Vue d'ensemble

Description

3-amino benzthioamide : est un intermédiaire de synthèse utile dans la synthèse pharmaceutique. Il est également connu sous le nom de 3-aminobenzenecarbothioamide. Ce composé est caractérisé par la présence d'un groupe amino et d'un groupe thioamide liés à un cycle benzénique. Il a une formule moléculaire de C7H8N2S et un poids moléculaire de 152,22 g/mol .

Applications De Recherche Scientifique

Le 3-amino benzthioamide a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme brique de base dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Il sert d'intermédiaire dans la synthèse de composés pharmaceutiques.

Industrie : Il est utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du 3-amino benzthioamide implique son interaction avec diverses cibles moléculaires. Le groupe amino peut former des liaisons hydrogène avec les molécules biologiques, tandis que le groupe thioamide peut participer à des interactions nucléophiles et électrophile. Ces interactions peuvent influencer l'activité biologique du composé et sa capacité à moduler les voies biochimiques .

Mécanisme D'action

Target of Action

3-Aminothiobenzamide is primarily an inhibitor of poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by binding to it and preventing it from using up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, which allows it to bind to PARP .

Biochemical Pathways

When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . This can lead to a depletion of ATP in the cell, which can result in cell death . By inhibiting PARP, 3-aminobenzamide can prevent this depletion of ATP and potentially prevent cell death .

Pharmacokinetics

The compound is known to be soluble in water, ethanol, and dmso , which could potentially influence its bioavailability.

Result of Action

The inhibition of PARP by 3-aminobenzamide can lead to a prevention of cell death caused by the depletion of ATP . This could potentially make 3-aminobenzamide useful as an anticancer drug, as PARP is often a target of cancer therapy .

Analyse Biochimique

Biochemical Properties

3-Aminothiobenzamide is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Cellular Effects

The effects of this compound on cells are significant. When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . Low levels of NAD+ deplete the amount of ATP found in the cell which can lead to cell death . Therefore, this compound, by inhibiting PARP, can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PARP. The structure of this compound is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibits the enzyme’s activity, leading to changes in gene expression and potentially exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime)

Metabolic Pathways

Given its role as a PARP inhibitor, it is likely involved in pathways related to DNA repair and cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 3-amino benzthioamide peut être réalisée par diverses méthodes. Une méthode courante implique la réaction d'aldéhydes aromatiques avec de la thiourée en présence d'un catalyseur. La réaction nécessite généralement des températures élevées et peut être facilitée par une irradiation aux ultrasons pour réduire le temps de réaction . Une autre méthode implique la réaction de nitriles aromatiques avec de l'acide thioacétique en présence d'hydrure de calcium .

Méthodes de production industrielle : En milieu industriel, la production de 3-amino benzthioamide implique souvent l'utilisation de réactifs thionants tels que le pentasulfure de phosphore ou le phosphorodithioate d'ammonium. Ces réactifs facilitent la conversion des amides en thioamides dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le 3-amino benzthioamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Il peut être réduit pour former des amines correspondantes.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants ou des agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Comparaison Avec Des Composés Similaires

Composés similaires :

Thioacétamide : Structure similaire, mais avec un groupe alkyle plus simple au lieu du cycle aromatique.

Thiourée : Contient un groupe thioamide similaire, mais sans le cycle aromatique.

Benzothioamide : Structure similaire, mais sans le groupe amino.

Unicité : Le 3-amino benzthioamide est unique en raison de la présence à la fois d'un groupe amino et d'un groupe thioamide liés à un cycle benzénique. Cette combinaison de groupes fonctionnels lui permet de participer à une large gamme de réactions chimiques et en fait un intermédiaire polyvalent en chimie de synthèse .

Propriétés

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

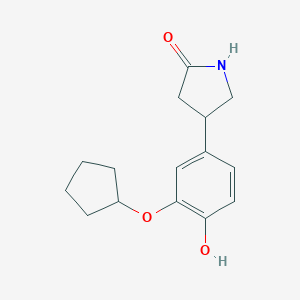

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

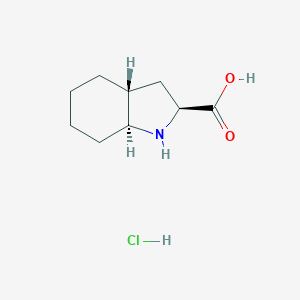

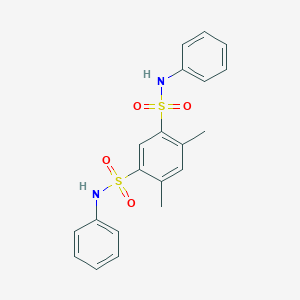

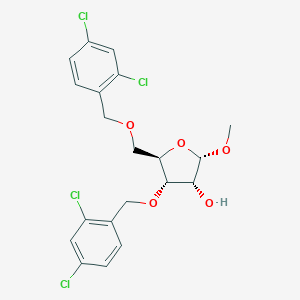

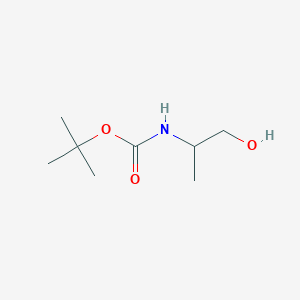

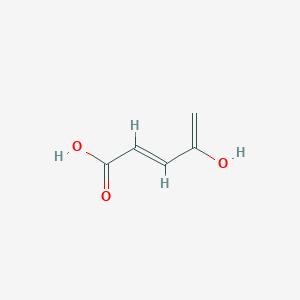

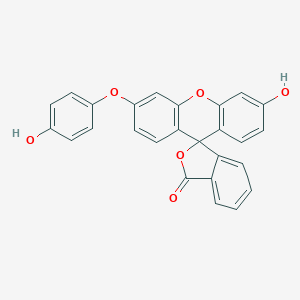

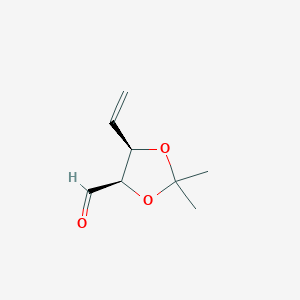

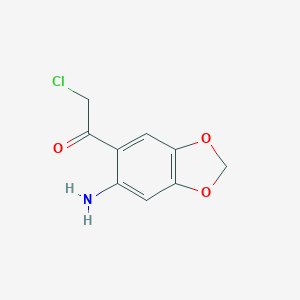

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.